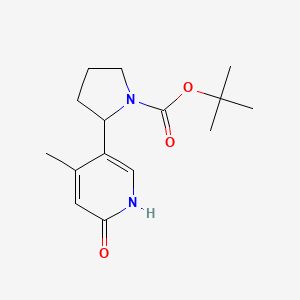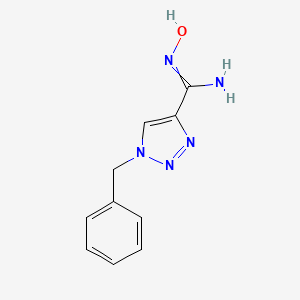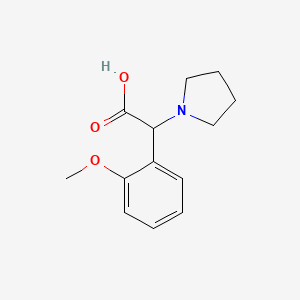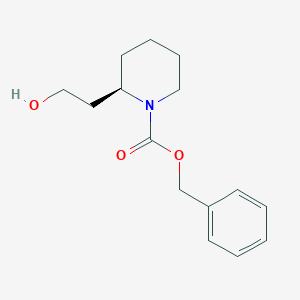![molecular formula C7H7F3N2O2 B11818251 [(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate](/img/structure/B11818251.png)
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate is a chemical compound with significant applications in organic synthesis and pharmaceutical research. It is known for its role as an intermediate in the synthesis of various biologically active molecules, particularly in the development of proteasome inhibitors used in cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate typically involves the reaction of (2R)-2-cyanopyrrolidine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: (2R)-2-cyanopyrrolidine
Reagent: Trifluoroacetic acid
Reaction Conditions: The reaction is usually performed at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation or other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors, particularly proteasome inhibitors.
Medicine: It is an intermediate in the synthesis of drugs used to treat cancer, such as proteasome inhibitors.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of [(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate involves its role as an intermediate in the synthesis of biologically active molecules. In the case of proteasome inhibitors, the compound contributes to the formation of molecules that inhibit the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. By inhibiting the proteasome, these molecules can induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-cyanopyrrolidine: The parent compound without the trifluoroacetate group.
(2S)-2-cyanopyrrolidin-1-yl acetate: A similar compound with an acetate group instead of trifluoroacetate.
(2R)-2-cyanopyrrolidin-1-yl benzoate: A derivative with a benzoate group.
Uniqueness
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in the synthesis of proteasome inhibitors and other biologically active molecules.
Eigenschaften
Molekularformel |
C7H7F3N2O2 |
|---|---|
Molekulargewicht |
208.14 g/mol |
IUPAC-Name |
[(2R)-2-cyanopyrrolidin-1-yl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H7F3N2O2/c8-7(9,10)6(13)14-12-3-1-2-5(12)4-11/h5H,1-3H2/t5-/m1/s1 |
InChI-Schlüssel |
HLRAUCVTDKEFTF-RXMQYKEDSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)OC(=O)C(F)(F)F)C#N |
Kanonische SMILES |
C1CC(N(C1)OC(=O)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(2-Methoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B11818208.png)








![methyl 1-[(N'-hydroxycarbamimidoyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11818272.png)
